![molecular formula C13H20N6OS B14006364 N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea CAS No. 92100-66-8](/img/structure/B14006364.png)
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is a synthetic organic compound with the molecular formula C13H20N6OS This compound is characterized by the presence of a urea moiety linked to a purine derivative through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- typically involves the following steps:
Preparation of the Purine Derivative: The starting material, 9-butyl-9H-purine-6-thiol, is synthesized through the alkylation of 9H-purine-6-thiol with butyl bromide under basic conditions.
Formation of the Thioether Linkage: The purine derivative is then reacted with 2-bromoethylamine to form the thioether linkage.
Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine-binding proteins or enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Urea,n-[2-[(9H-purin-6-yl)thio]ethyl]-n-methyl-
- Urea,n-[2-[(9-phenyl-9H-purin-6-yl)thio]ethyl]-n-methyl-
Uniqueness
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is unique due to the presence of the butyl group on the purine ring. This modification can influence its chemical reactivity, biological activity, and binding properties, distinguishing it from other similar compounds.
Properties
CAS No. |
92100-66-8 |
|---|---|
Molecular Formula |
C13H20N6OS |
Molecular Weight |
308.41 g/mol |
IUPAC Name |
1-[2-(9-butylpurin-6-yl)sulfanylethyl]-3-methylurea |
InChI |
InChI=1S/C13H20N6OS/c1-3-4-6-19-9-18-10-11(19)16-8-17-12(10)21-7-5-15-13(20)14-2/h8-9H,3-7H2,1-2H3,(H2,14,15,20) |
InChI Key |
AHYQIZSWSLGFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=CN=C2SCCNC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
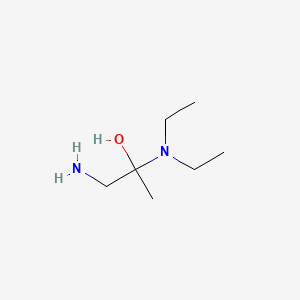
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)


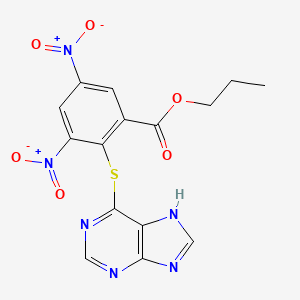
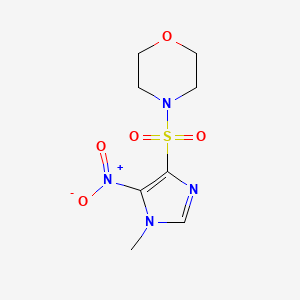
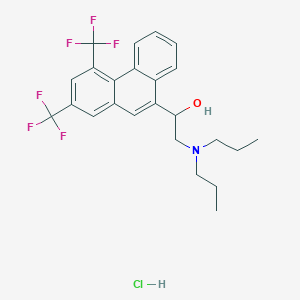
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)

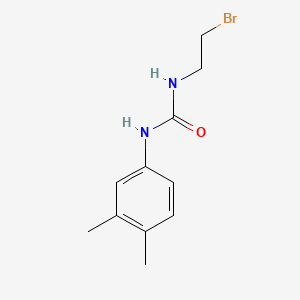
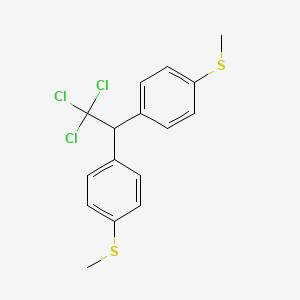

![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)
